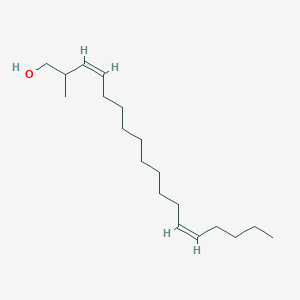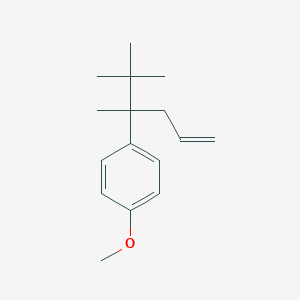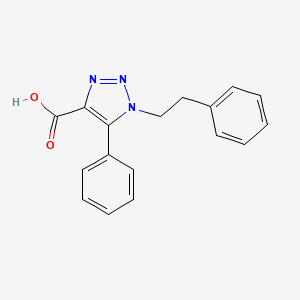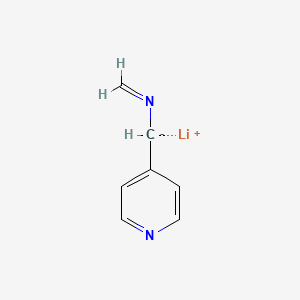![molecular formula C33H24O6 B14229097 1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) CAS No. 825633-33-8](/img/structure/B14229097.png)
1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) is a complex organic compound characterized by its unique structure, which includes three ethanone groups attached to a benzene ring through carbonyl-phenylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core can be synthesized through various methods, such as the trimerization of acetylene derivatives or the cyclization of appropriate precursors.
Attachment of Carbonyl Groups: The carbonyl groups are introduced through Friedel-Crafts acylation reactions, where benzene is reacted with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Linking Phenylene Groups: The phenylene groups are attached via electrophilic aromatic substitution reactions, where the benzene ring is functionalized with carbonyl-phenylene linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and supramolecular structures.
Organic Chemistry: Serves as a building block for complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic nature allows it to participate in π-π stacking interactions, which can affect molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(phenylcarbonyl)benzene: Similar structure but lacks the ethanone groups.
1,3,5-Tris(acetyl)benzene: Similar structure but with acetyl groups instead of carbonyl-phenylene linkages.
Benzene-1,3,5-triyltriacetate: Similar core structure but with acetate groups.
Uniqueness
1,1’,1’'-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one) is unique due to its specific arrangement of carbonyl-phenylene linkages and ethanone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Properties
CAS No. |
825633-33-8 |
|---|---|
Molecular Formula |
C33H24O6 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
1-[4-[3,5-bis(4-acetylbenzoyl)benzoyl]phenyl]ethanone |
InChI |
InChI=1S/C33H24O6/c1-19(34)22-4-10-25(11-5-22)31(37)28-16-29(32(38)26-12-6-23(7-13-26)20(2)35)18-30(17-28)33(39)27-14-8-24(9-15-27)21(3)36/h4-18H,1-3H3 |
InChI Key |
KAWGHMOGVXCZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)C(=O)C)C(=O)C4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)



![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)

![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
![Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14229049.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)



![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
